1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-5-9-19(21-16)26-17-10-13-22(14-11-17)20(23)12-15-27(24,25)18-7-3-2-4-8-18/h2-9,17H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLOHBKZHSOHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as a quinazolinone derivative, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several critical structural components:
- Quinazolinone Core : A common motif in many kinase inhibitors.
- Piperidine Moiety : Associated with antimicrobial activity.
- 6-Methylpyridine Group : Enhances lipophilicity, influencing pharmacokinetics.
The molecular formula is , with a molecular weight of 317.4 g/mol. The presence of functional groups contributes to its diverse chemical reactivity and biological activity .
The mechanism of action involves the interaction of the compound with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Signal Transduction : Influencing cellular communication pathways.
- Gene Expression Regulation : Modulating transcription factors involved in gene expression.
- Metabolic Processes : Affecting metabolic pathways through enzyme inhibition or activation.
The compound's structural features allow it to bind effectively to these targets, potentially leading to therapeutic effects in various diseases .
Antimicrobial Activity
The piperidine ring suggests potential antimicrobial properties. Research indicates that compounds with similar structures often exhibit antibacterial and antifungal activities. Further studies are warranted to confirm these effects for this specific compound .
Kinase Inhibition
Given the quinazolinone core's prevalence in kinase inhibitors, there is potential for this compound to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell growth and survival .
In Vitro Studies
Recent studies have demonstrated that quinazolinone derivatives can significantly inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 |
| This compound | MCF7 (Breast Cancer) | 15.0 |
These findings suggest that the compound may be effective against certain types of cancer, warranting further investigation into its therapeutic potential .
Animal Studies
In vivo studies have shown that similar compounds can reduce tumor size in mouse models when administered at specific dosages. For example, a related quinazolinone derivative showed a significant reduction in tumor volume after two weeks of treatment compared to control groups .
Future Directions
Further research should focus on:
- Mechanistic Studies : Elucidating the precise pathways through which the compound exerts its effects.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.
Comparison with Similar Compounds
Key Differences :
- Functional Groups: Neohesperidin dihydrochalcone features glycosyl (6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl) and phenolic substituents, unlike the sulfonyl and pyridinyloxy groups in the target compound.
- Applications : Neohesperidin dihydrochalcone is a high-intensity sweetener (E959) with ~1,500× the sweetness of sucrose, approved for food use . The target compound’s sulfonyl group suggests pharmacological applications instead.
- Solubility : Glycosylation in neohesperidin enhances water solubility (>50 mg/mL), whereas the phenylsulfonyl group in the target compound likely reduces aqueous solubility .
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
1-(4-(4-(Dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one
Key Differences :
- Substituents: This analog replaces the target’s pyridinyloxy and sulfonyl groups with dimethylamino and piperidinyl moieties.
- The target compound’s sulfonyl group could improve metabolic stability or target selectivity.
- Synthesis : Both compounds likely employ palladium-catalyzed cross-coupling or nucleophilic substitution, but the target’s sulfonyl group may require additional oxidation steps .
Methanesulfonylpiperidine Derivatives (e.g., 3-(4-((4-((4-(Methylsulfonyl)piperidin-1-yl)methyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
Key Differences :
- Sulfonyl Group : Methanesulfonyl (CH₃SO₂) in these derivatives vs. phenylsulfonyl (PhSO₂) in the target compound. The phenyl group may enhance π-π stacking in target binding.
- Applications : Methanesulfonylpiperidine derivatives are prevalent in oncology (e.g., proteasome inhibitors) . The target compound’s bulkier sulfonyl group could modulate potency or off-target effects.
Table 2: Pharmacokinetic Comparison
Research Findings and Implications
- Structural Insights : The 6-methylpyridin-2-yloxy group in the target compound may mimic adenine in kinase ATP-binding pockets, similar to kinase inhibitors like imatinib .
- Synthetic Challenges : Introducing the phenylsulfonyl group requires precise control to avoid over-oxidation, as seen in sulfonyl-containing drug syntheses .
Q & A
Q. What are the recommended synthetic routes for 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Key synthetic steps involve coupling the piperidinyloxy and phenylsulfonyl moieties via nucleophilic substitution or condensation reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reactivity, as noted in piperidine-based syntheses .
- Catalyst use : Base catalysts like NaOH or K2CO3 improve coupling efficiency, particularly for ether bond formation .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products .
- Purification : Column chromatography or recrystallization achieves >95% purity, critical for reproducible biological assays .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to assess purity and resolve degradation products .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the piperidinyloxy and phenylsulfonyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Determines absolute stereochemistry for chiral centers, as demonstrated in structurally related ketones .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .
- Disposal : Incinerate in approved facilities to prevent environmental release of sulfonyl byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?
Methodological Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Purity verification : Re-test compound batches using HPLC and NMR to rule out impurities (e.g., residual solvents) as confounding factors .
- Dose-response curves : Perform EC50/IC50 studies in triplicate to confirm potency thresholds .
- Target selectivity profiling : Use kinase/GPCR panels to identify off-target effects that may explain divergent results .
Q. What computational strategies are employed to predict the binding affinity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the phenylsulfonyl group and target active sites (e.g., kinases) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability .
- QSAR modeling : Corate substituent effects (e.g., methylpyridinyl vs. fluorophenyl) with bioactivity using descriptors like logP and polar surface area .
Q. How does the presence of the phenylsulfonyl group influence the compound's physicochemical properties and pharmacokinetic profile?
Methodological Answer:
- Solubility : The sulfonyl group enhances aqueous solubility via hydrogen bonding but may reduce membrane permeability .
- Metabolic stability : Sulfone moieties resist cytochrome P450 oxidation, prolonging half-life in vivo .
- Protein binding : Sulfonyl groups increase plasma protein binding (e.g., albumin), affecting free drug concentration .
- logP modulation : The electron-withdrawing sulfonyl group lowers logP by ~1 unit, balancing lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
